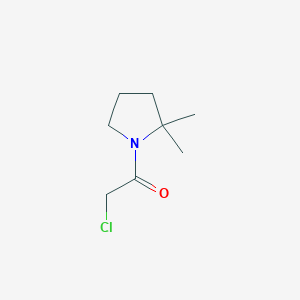
cis-3-(Boc-amino)-5-methylpiperidine
Descripción general
Descripción
“Cis-3-(Boc-amino)cyclohexanecarboxylic acid” is a chemical compound with the molecular formula C12H21NO4 . It’s used for research and development purposes .
Molecular Structure Analysis
The molecular weight of “cis-3-(Boc-amino)cyclohexanecarboxylic acid” is 243.303 g/mol . The InChI Key is JSGHMGKJNZTKGF-BDAKNGLRSA-N .Physical And Chemical Properties Analysis
The melting point of “cis-3-(Boc-amino)cyclohexanecarboxylic acid” is between 143°C to 147°C .Aplicaciones Científicas De Investigación
Stereoselective Synthesis
Stereoselective synthesis techniques utilize "cis-3-(Boc-amino)-5-methylpiperidine" to achieve enantiopure forms of cyclic amino acids, demonstrating its role in producing compounds with specific stereochemical configurations. For instance, efficient routes to cis- and trans-3-hydroxypipecolic acids, which are significant in medicinal chemistry, were developed using chelation-controlled additions and reductions, showing the compound's utility in stereoselective synthesis processes (Liang & Datta, 2005).
Enantioselective Synthesis
Enantioselective synthesis research highlights the compound's role in producing enantiomers of trans-methylpipecolic acids, a process crucial for creating compounds with high chemical and enantiomeric purity. This aspect is critical for developing pharmaceuticals and studying their interactions with biological systems (Alegret, Santacana, & Riera, 2007).
Conformational Analysis
The compound's utility extends to conformational analysis, providing insights into the preferred conformations of the tert-butoxycarbonyl-amino group in peptides. This research contributes to a better understanding of peptide and protein structures, influencing the design of peptide-based drugs and biomaterials (Benedetti et al., 2009).
Development of Chiral Ligands
Additionally, "cis-3-(Boc-amino)-5-methylpiperidine" plays a role in the development of chiral ligands for catalysis, showcasing its importance in asymmetric synthesis. The creation of highly efficient chiral ligands for Cu(II)-catalyzed Henry reactions exemplifies its application in achieving high yields and enantiocontrol, crucial for the synthesis of optically active compounds (Scharnagel, Prause, Kaldun, Haase, & Breuning, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNALVHVMBXLLIY-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CNC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-(Boc-amino)-5-methylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B3024609.png)






![4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3024618.png)


